![molecular formula C17H16N4O2S B2732527 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole CAS No. 2097923-64-1](/img/structure/B2732527.png)

2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

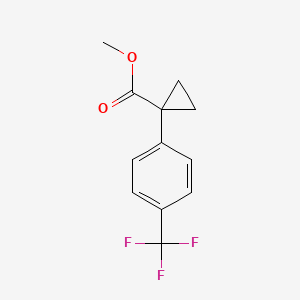

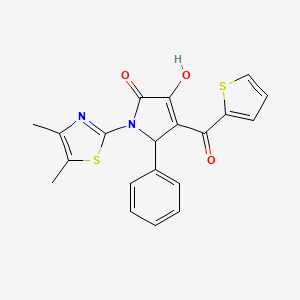

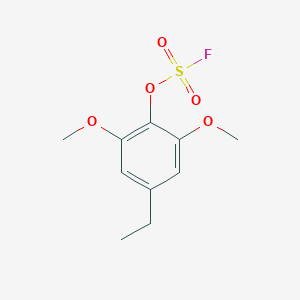

The compound “2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a benzothiazole ring, and a methylpyrimidine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each targeting a specific functional group. Pyrrolidine derivatives are often synthesized from cyclic or acyclic precursors . The benzothiazole ring could be formed via a reaction known as the Hantzsch Thiazole Synthesis .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . The benzothiazole part of the molecule is a fused ring system that contains a benzene ring and a thiazole ring . The methylpyrimidine group contains a pyrimidine ring with a methyl group attached .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the nitrogen-containing rings. For instance, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen atoms could potentially make the compound a base .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound's utility in synthesizing diverse heterocyclic systems, such as pyrans, pyridines, and benzothiazines, has been explored. For example, reactions leading to quinoxalinyl and benzothiazinyl derivatives via bromination and subsequent interactions highlight its versatility in organic synthesis (Ibrahim, El-Shaaer, & Hassan, 2002). Similarly, the creation of complex molecules under microwave irradiation conditions demonstrates the compound's adaptability in modern synthetic methodologies (Ashok, Pallavi, Reddy, & Rao, 2006).

Molecular Docking and Biological Evaluation

- Studies have investigated the synthesis and antiproliferative activity of thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds exhibit selective cytotoxicity towards cancer cells, suggesting potential applications in cancer therapy. Molecular docking studies reveal that these heterocyclic molecules bind selectively in the colchicine binding site of tubulin polymer, indicating a mechanism of action (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antimicrobial and Antioxidant Activities

- Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been characterized for their antioxidant activities. The synthesis of these compounds involves the formation of thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, showcasing the compound's role in creating bioactive molecules with potential therapeutic applications (Salem, Farhat, Errayes, & Madkour, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-18-8-6-15(19-11)23-12-7-9-21(10-12)17(22)16-20-13-4-2-3-5-14(13)24-16/h2-6,8,12H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZBFLJTHUCDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2732460.png)

![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)

![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)